[2-Oxo-2-(2,4,6-trichloroanilino)ethyl] 3,5-dichlorobenzoate
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Overview
Description
[2-Oxo-2-(2,4,6-trichloroanilino)ethyl] 3,5-dichlorobenzoate is a chemical compound with the molecular formula C15H8Cl5NO3 and a molecular weight of 427.5 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Oxo-2-(2,4,6-trichloroanilino)ethyl] 3,5-dichlorobenzoate typically involves the reaction of 2,4,6-trichlorophenyl isocyanate with 3,5-dichlorobenzoic acid. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
[2-Oxo-2-(2,4,6-trichloroanilino)ethyl] 3,5-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
[2-Oxo-2-(2,4,6-trichloroanilino)ethyl] 3,5-dichlorobenzoate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-Oxo-2-(2,4,6-trichloroanilino)ethyl] 3,5-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cresols: Cresols are a group of aromatic organic compounds with similar structural features, including the presence of hydroxyl and methyl groups on the benzene ring.
Chlorobenzenes: Chlorobenzenes are compounds with one or more chlorine atoms attached to a benzene ring, similar to [2-Oxo-2-(2,4,6-trichloroanilino)ethyl] 3,5-dichlorobenzoate.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
6565-49-7 |
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Molecular Formula |
C15H8Cl5NO3 |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
[2-oxo-2-(2,4,6-trichloroanilino)ethyl] 3,5-dichlorobenzoate |
InChI |
InChI=1S/C15H8Cl5NO3/c16-8-1-7(2-9(17)3-8)15(23)24-6-13(22)21-14-11(19)4-10(18)5-12(14)20/h1-5H,6H2,(H,21,22) |
InChI Key |
IVRDQXKSBMXHHO-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1Cl)Cl)C(=O)OCC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(=O)OCC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
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